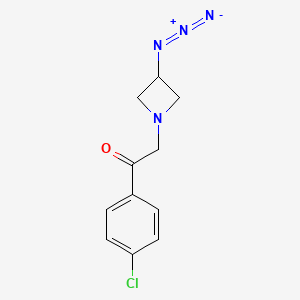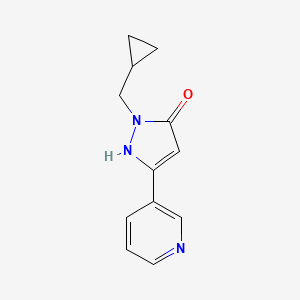
2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one (abbreviated as AZPCPE) is an important chemical compound that has many potential uses in scientific research. It is a versatile compound that is used in a variety of laboratory experiments and can be used to study a wide range of biochemical and physiological processes. AZPCPE is a member of the azetidine family of compounds, which are characterized by their nitrogen-containing heterocyclic ring structures. This compound has been studied extensively in recent years, and it has been found to have a number of interesting properties that make it a valuable tool in the laboratory.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods : A study demonstrated the synthesis of similar compounds to 2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, using microwave-assisted reactions. These methods offer rapid and efficient synthesis, applicable to nitrogen and sulfur-containing heterocyclic compounds (Mistry & Desai, 2006).
Characterization Techniques : Characterization of similar compounds was done using IR, 1H NMR, and spectroscopic data. These techniques are essential for understanding the structure and properties of synthesized compounds (Shah et al., 2014).
Pharmacological Evaluation
Antibacterial and Antifungal Activities : These compounds have been screened for their antibacterial activity against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. They also demonstrate antifungal activity against Candida albicans (Mistry & Desai, 2006).
Potential as HO-1 Inhibitors : Some derivatives show potent inhibition towards heme oxygenases (HO-1), indicating potential pharmacological applications (Roman et al., 2010).
Biological Activity in Blood Cholesterol Regulation : A study explored the use of similar compounds as blood cholesterol inhibitors, highlighting their biological activity and potential therapeutic applications (Salman & Magtoof, 2019).
Chemical Transformations
Enantiospecific Synthesis : Research on the enantiospecific synthesis of related compounds like 4-alkoxyazetidin-2-ones demonstrates the complexity and specificity required in chemical transformations (Bachi & Gross, 1983).
Ring Transformation Studies : Studies on the synthesis and base-catalyzed ring transformation of similar compounds contribute to the understanding of chemical reactivity and structural changes in these molecules (Sápi et al., 1997).
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)11(17)7-16-5-10(6-16)14-15-13/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJGTQGWTJLONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484050.png)
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)


![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)